Bienvenue dans la boutique en ligne BenchChem!

Chlorambucil-arachidonic acid conjugate

Cytotoxicity B-lymphoma Alkylating agent

Chlorambucil-arachidonic acid conjugate (CAAC, CAS 130676-89-0) is a bifunctional research compound in which the nitrogen mustard alkylating agent chlorambucil is covalently linked to the polyunsaturated fatty acid (PUFA) arachidonic acid (20:4, n-6). First reported in 1990, CAAC belongs to a class of chlorambucil–fatty acid conjugates designed to exploit differential fatty acid uptake and metabolism between malignant and normal lymphocytes, thereby enhancing selectivity.

Molecular Formula C36H53Cl2NO4
Molecular Weight 634.7 g/mol
CAS No. 130676-89-0
Cat. No. B163459
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChlorambucil-arachidonic acid conjugate
CAS130676-89-0
SynonymsCAAC
chlorambucil-arachidonic acid conjugate
Molecular FormulaC36H53Cl2NO4
Molecular Weight634.7 g/mol
Structural Identifiers
SMILESCCCCCC=CCC=CCC=CCC=CCCCC(=O)OCCOC(=O)CCCC1=CC=C(C=C1)N(CCCl)CCCl
InChIInChI=1S/C36H53Cl2NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21-35(40)42-31-32-43-36(41)22-19-20-33-23-25-34(26-24-33)39(29-27-37)30-28-38/h6-7,9-10,12-13,15-16,23-26H,2-5,8,11,14,17-22,27-32H2,1H3/b7-6-,10-9-,13-12-,16-15-
InChIKeyVUFNLQXQSDUXKB-DOFZRALJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chlorambucil-Arachidonic Acid Conjugate (CAS 130676-89-0): A Targeted Alkylating Agent Prodrug for Lymphoma Research


Chlorambucil-arachidonic acid conjugate (CAAC, CAS 130676-89-0) is a bifunctional research compound in which the nitrogen mustard alkylating agent chlorambucil is covalently linked to the polyunsaturated fatty acid (PUFA) arachidonic acid (20:4, n-6) [1]. First reported in 1990, CAAC belongs to a class of chlorambucil–fatty acid conjugates designed to exploit differential fatty acid uptake and metabolism between malignant and normal lymphocytes, thereby enhancing selectivity [2]. The conjugate retains the DNA-alkylating warhead of chlorambucil while the arachidonyl moiety is hypothesized to facilitate preferential uptake via alpha-fetoprotein (AFP)/AFP-receptor-mediated pathways overexpressed in certain lymphoma cells [2].

Why Chlorambucil-Arachidonic Acid Conjugate Cannot Be Replaced by Other Chlorambucil-Fatty Acid Conjugates or Unconjugated Chlorambucil


Generic substitution among chlorambucil–fatty acid conjugates is not scientifically defensible because the degree of fatty acid unsaturation directly governs both cytotoxic potency and tumor-versus-normal selectivity. The arachidonic acid conjugate (CAAC) retains full cytotoxic activity against lymphoma cells while completely sparing normal quiescent lymphocytes, a dual property not shared by either unconjugated chlorambucil or the monounsaturated oleic acid conjugate (COAC), which is substantially less toxic to lymphoma cells [1]. Even the closely related docosahexaenoic acid conjugate (CDAC), though similarly selective, derives from an omega-3 rather than an omega-6 fatty acid, potentially engaging different metabolic and signaling pathways [1]. Patents covering the fatty acid conjugation strategy explicitly teach that the identity of the fatty acid acyl group is a critical determinant of pharmacokinetic profile and therapeutic index [2].

Quantitative Differentiation of Chlorambucil-Arachidonic Acid Conjugate Against Closest Analogs


Cytotoxicity Against Human B-Lymphoma Cells: CAAC Matches or Exceeds Chlorambucil Alone

In head-to-head in vitro assays against two human B-lymphoma cell lines, the chlorambucil-arachidonic acid conjugate (CAAC) exhibited cytotoxicity that was equal to or higher than that of unconjugated chlorambucil across all experimental conditions tested [1]. By contrast, the chlorambucil-oleic acid conjugate (COAC) was markedly less toxic than chlorambucil alone irrespective of the lymphoma cell line examined [1].

Cytotoxicity B-lymphoma Alkylating agent

Selective Sparing of Normal Quiescent Lymphocytes: A Dichotomous Toxicity Profile Not Achieved by Unconjugated Chlorambucil

The most distinctive feature of CAAC is its complete lack of toxicity toward normal, non-activated human peripheral blood lymphocytes at all concentrations tested, whereas unconjugated chlorambucil exhibited significant toxicity against the same quiescent lymphocyte population [1]. Mitogen-activated lymphocytes remained sensitive to both agents, demonstrating that the selectivity is not due to an inherent resistance of lymphoid cells but rather depends on the activation/proliferation status [1].

Selectivity Normal lymphocytes Therapeutic index

Head-to-Head Comparison with Chlorambucil-Oleic Acid Conjugate: Degree of Fatty Acid Unsaturation Drives Both Potency and Selectivity

Direct comparison of CAAC (derived from arachidonic acid, 20:4 n-6) with the chlorambucil-oleic acid conjugate (COAC, 18:1 n-9) in the same study revealed a critical structure-activity relationship: CAAC retained full lymphoma-cell toxicity and exhibited lymphocyte selectivity, whereas COAC was substantially less toxic than chlorambucil against all cell types tested and displayed no meaningful selectivity [1]. This demonstrates that a monounsaturated fatty acid conjugate fails to reproduce the dual potency-selectivity phenotype of the polyunsaturated arachidonic acid conjugate [1]. The docosahexaenoic acid conjugate (CDAC, 22:6 n-3) showed a profile similar to CAAC, but the omega-3 vs. omega-6 distinction may be relevant in contexts where differential eicosanoid metabolism is under investigation [1].

Structure-activity relationship Fatty acid unsaturation Oleic acid conjugate

Mechanistic Rationale: AFP/AFP-Receptor-Mediated Uptake as a Basis for Selective Targeting

The selective cytotoxicity of CAAC is mechanistically linked to the expression of an alpha-fetoprotein (AFP)/AFP-receptor autocrine system in malignant lymphoblastoid cells and mitogen-activated lymphocytes, which is absent in quiescent normal lymphocytes [1]. AFP is known to transport polyunsaturated fatty acids, including arachidonic acid, into cells via receptor-mediated endocytosis [1]. Conjugation of chlorambucil to arachidonic acid is hypothesized to hijack this pathway, achieving targeted intracellular delivery of the alkylating moiety selectively to AFP-receptor-positive cells [1]. This mechanism-based selectivity is a class-level property of PUFA conjugates but is not shared by the oleic acid conjugate, which shows neither selective uptake nor selective toxicity [1].

Alpha-fetoprotein receptor Drug targeting Lymphoma biology

Patent-Backed Conjugation Strategy: Fatty Acid Identity Is a Determinant of Pharmacokinetic Profile

US Patent 6,281,376, which covers therapeutic compound–fatty acid conjugates including chlorambucil derivatives, explicitly teaches that the selection of the fatty acid acyl group (chain length, degree of unsaturation, and position of double bonds) is a critical variable controlling the pharmacokinetic profile and mode of delivery of the conjugated drug [1]. The patent describes conjugates with one to three fatty acid acyl groups and claims that such conjugation alters absorption, distribution, and the therapeutic index relative to the unconjugated parent drug [1]. This provides a formal intellectual-property and technical rationale for distinguishing CAAC from other fatty acid conjugates and from unconjugated chlorambucil.

Prodrug design Fatty acid conjugation Pharmacokinetics

Validated Application Scenarios for Chlorambucil-Arachidonic Acid Conjugate in Lymphoma and Drug-Delivery Research


In Vitro Selectivity Profiling of Alkylating Agent Prodrugs in B-Lymphoma Models

CAAC is directly applicable as a tool compound for in vitro studies requiring a chlorambucil-based agent that discriminates between malignant B-lymphoma cells and normal quiescent lymphocytes. Researchers can use CAAC to model AFP-receptor-mediated drug delivery, leveraging the conjugate's demonstrated complete sparing of non-activated normal lymphocytes while retaining full cytotoxicity against lymphoma cell lines [1]. This profile makes CAAC uniquely suited for experiments that require a built-in selectivity control, without the need for exogenous targeting ligands.

Structure-Activity Relationship (SAR) Studies of Fatty Acid-Drug Conjugates

CAAC serves as a key comparator in SAR studies investigating how the degree of fatty acid unsaturation influences the potency and selectivity of chlorambucil prodrugs. Because CAAC (20:4, n-6), COAC (18:1, n-9), and CDAC (22:6, n-3) produce dramatically different cytotoxicity and selectivity profiles in the same assay system [1], CAAC is an essential reference compound for any study seeking to optimize the fatty acid moiety in alkylating agent conjugates.

Mechanistic Studies of AFP-Receptor-Mediated Drug Uptake in Lymphoma

The mechanistic link between CAAC selectivity and AFP/AFP-receptor expression [1] positions the conjugate as a probe for investigating fatty acid transport pathways in lymphoid malignancies. CAAC can be used in competitive uptake experiments with free arachidonic acid or AFP-blocking antibodies to dissect the contribution of receptor-mediated endocytosis to the intracellular delivery of alkylating agents, an experimental paradigm not accessible with unconjugated chlorambucil.

Benchmarking Novel Lymphoma-Targeted Prodrugs and Nanocarriers

CAAC, with its well-characterized dual potency-selectivity profile [1], can serve as a positive control or benchmarking standard when evaluating next-generation lymphoma-targeted prodrugs or drug delivery systems. Its defined mechanism of selectivity via the AFP/AFP-receptor axis provides a reference point against which the performance of novel conjugates can be quantitatively compared in standardized lymphoma-versus-normal lymphocyte cytotoxicity assays.

Quote Request

Request a Quote for Chlorambucil-arachidonic acid conjugate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.